molecular formula C8H7ClO B074664 2-Chloro-6-methylbenzaldehyde CAS No. 1194-64-5

2-Chloro-6-methylbenzaldehyde

Cat. No. B074664
CAS RN: 1194-64-5
M. Wt: 154.59 g/mol
InChI Key: CCYFXIJPJFSTSU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-Chloro-6-methylbenzaldehyde can be approached through several methods, including nucleophilic aromatic substitution and carbonylation. One method involves the conversion of 2-chloro-6-fluorobenzaldehyde to its n-butylimine, followed by treatment with methylmagnesium chloride in THF to give 2-chloro-6-methylbenzaldehyde after hydrolysis. This route offers an 85% overall yield, showcasing an efficient synthetic pathway for producing this compound (Daniewski, Liu, Püntener, & Scalone, 2002).

Molecular Structure Analysis

The molecular structure of 2-Chloro-6-methylbenzaldehyde and related compounds has been extensively studied through X-ray crystallography and nuclear magnetic resonance (NMR) techniques. These studies provide detailed insights into the conformational isomerism and the electronic environment of the aldehyde group, which are crucial for understanding the reactivity and interaction of this compound with various reagents (Takeda, Tokitoh, & Okazaki, 1997).

Chemical Reactions and Properties

2-Chloro-6-methylbenzaldehyde participates in a range of chemical reactions, including but not limited to, nucleophilic addition reactions, oxidative carbonylations, and C-H activation processes. These reactions underscore the compound's utility as a versatile intermediate in organic synthesis. For instance, its reactivity with various internal and terminal alkynes, accompanied by cleavage of the aldehyde C-H bond using a rhodium-based catalyst system, illustrates its potential in synthesizing 2-alkenoylphenols (Kokubo, Matsumasa, Nishinaka, Miura, & Nomura, 1999).

Scientific Research Applications

  • Preparation Methods : Daniewski et al. (2002) developed efficient methods for preparing 2-chloro-6-methylbenzoic acid, a derivative of 2-chloro-6-methylbenzaldehyde, which is significant for large-scale production in organic synthesis (Daniewski et al., 2002).

  • Antibacterial Activity : Chohan et al. (2003) discussed the synthesis of Schiff bases from 2-acetamidobenzaldehyde and their complexation with zinc, leading to compounds with antibacterial properties. This implies the potential of related benzaldehydes in pharmaceutical applications (Chohan et al., 2003).

  • Acetalization Reaction Mechanisms : Yusuf and Nasution (2022) investigated the acetalization of 2-methylbenzaldehyde, closely related to 2-chloro-6-methylbenzaldehyde, providing insights into reaction mechanisms in organic chemistry (Yusuf & Nasution, 2022).

  • Chemical Synthesis and Catalysis : Moteki et al. (2016) described the production of methylbenzaldehydes, including 2-methylbenzaldehyde, from ethanol using hydroxyapatite catalysts. This study highlights the role of similar compounds in catalysis and chemical synthesis (Moteki et al., 2016).

  • Pheromone Synthesis : Noguchi et al. (1997) focused on synthesizing 2-hydroxy-6-methylbenzaldehyde, a component in astigmatid mites' pheromones, emphasizing its applications in chemical ecology (Noguchi et al., 1997).

  • Molecular Conformation Studies : Schaefer et al. (1980) studied the conformational preferences of 2-methylbenzaldehyde, providing valuable information for understanding molecular structures and interactions (Schaefer et al., 1980).

  • Environmental Transformations : Neilson et al. (1988) explored the transformations of halogenated aromatic aldehydes by anaerobic bacteria, including derivatives like 3-chloro-4-hydroxybenzaldehyde. This research is relevant for environmental chemistry and bioremediation (Neilson et al., 1988).

  • Fluorescent pH Sensors : Saha et al. (2011) developed a fluorescent pH sensor using a compound structurally similar to 2-chloro-6-methylbenzaldehyde, highlighting its potential in analytical chemistry (Saha et al., 2011).

Safety And Hazards

The compound is classified as Eye Irritant 2, Skin Irritant 2, and STOT SE 3 . It’s recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

2-chloro-6-methylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClO/c1-6-3-2-4-8(9)7(6)5-10/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCYFXIJPJFSTSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70499407
Record name 2-Chloro-6-methylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70499407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-6-methylbenzaldehyde

CAS RN

1194-64-5
Record name 2-Chloro-6-methylbenzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1194-64-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-6-methylbenzaldehyde
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Chloro-6-methylbenzaldehyde
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Synthesis routes and methods

Procedure details

To a stirred solution of 2-chloro-6-methylbenzonitrile (1 g, 6.6 mmol) in THF (15 mL) under argon at 0° C. a solution of DIBAL (1 M in THF, 7 mL, 7 mmol) was added dropwise over 5 minutes. After 3 hr at 0° C., the reaction mixture was brought to room temperature and further stirred overnight. The reaction mixture was quenched with 5% sulfuric acid at 0° C., extracted with ether, washed with brine and dried (MgSO4). Concentration provided 2-chloro-6-methylbenzaldehyde (0.92 g) which was used without further purification.
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
7 mL
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
AR Daniewski, W Liu, K Püntener… - … process research & …, 2002 - ACS Publications
… 2-chloro-6-fluorobenzaldehyde was converted to its n-butylimine, then treated with 2 equiv of methylmagnesium chloride in THF to give, after hydrolysis, 2-chloro-6-methylbenzaldehyde…
Number of citations: 11 pubs.acs.org
FC Lopez, A Shankar, M Thompson… - … process research & …, 2005 - ACS Publications
… Protection of the aldehyde as the imine 4, followed by introduction of a methyl group by a Grignard reaction, formed the 2-chloro-6-methylbenzaldehyde 5. Oxidation of 5 to the …
Number of citations: 28 pubs.acs.org
H Fujii - Journal of the American Chemical Society, 1993 - ACS Publications
The effects of the electron-withdrawing power of the substituents bound to a porphyrin ring on the electronic structures and the reactivities of oxoiron (IV) porphyrin ir-cation radical …
Number of citations: 199 pubs.acs.org
LG Humber - Journal of Medicinal Chemistry, 1964 - ACS Publications
Method B.—To a solution of the aldehyde or ketone and 1 equiv. of aminooxyacetic acid hemihydrochloride in 90% ethanol (as in A) was added 1 equiv. of triethylamine and the …
Number of citations: 21 pubs.acs.org
TC Bedard, JY Corey, LD Lange, NP Rath - Journal of organometallic …, 1991 - Elsevier
… After stirring for 30 min a solution of 2-chloro-6-methylbenzaldehyde (11 g, 0.70 mol) in ether (90 ml) was added maintaining the temperature below - 95 o C. The solution was then …
Number of citations: 5 www.sciencedirect.com
DL Comins, JD Brown - The Journal of organic chemistry, 1984 - ACS Publications
The addition of aromatic aldehydes to certain lithium dialkylamides in benzene or tetrahydrofuran gave «-amino alkoxides which were ortho lithiated with excess n-butyllithium. …
Number of citations: 242 pubs.acs.org
JP Patel - 2013 - search.proquest.com
Tyrosine kinase inhibitors (TKIs) represent a novel class of chemotherapeutic agents. TK1s have been shown to be more selective to cancer cells and less cytotoxic to host cells …
Number of citations: 0 search.proquest.com
RB Palmer - 1994 - search.proquest.com
… the oxidation of (2-biphenyl)-methanol to 2biphenylcarboxaldehyde using pyridinium chlorochromate and reduction of 2-chloro6-methylbenzonitrile to 2-chloro-6-methylbenzaldehyde …
Number of citations: 2 search.proquest.com
JW Dahl - 2009 - search.proquest.com
… After the eventual quenching of the newly generated aryl lithium, the amine is removed via hydrolysis under acidic conditions during workup to yield 2-chloro-6methylbenzaldehyde 149 …
Number of citations: 0 search.proquest.com
H Fujii, T Kurahashi, T Tosha, T Yoshimura… - Journal of inorganic …, 2006 - Elsevier
… 2-Chloro-6-methylbenzaldehyde and 2,4,6-trichlorobenzaldehyde were prepared by methods described in the literature [21], [42]. Oxygen-17 gas (40% enriched), oxygen-18 gas (95% …
Number of citations: 22 www.sciencedirect.com

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